

Technical Guide: 2-Bromo-6-ethoxypyridine - A Versatile Intermediate in Chemical Synthesis

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Compound of Interest

Compound Name: **2-Bromo-6-ethoxypyridine**

Cat. No.: **B184077**

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This technical guide provides an in-depth overview of **2-Bromo-6-ethoxypyridine**, a key building block in the fields of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Core Compound Properties

2-Bromo-6-ethoxypyridine is a heterocyclic aromatic compound that serves as a versatile intermediate in the synthesis of more complex molecules.^[1] Its chemical structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and an ethoxy group at the 6-position, provides two reactive sites for further functionalization. The bromine atom is particularly amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling, making it a valuable precursor for the synthesis of biaryl and heteroaryl compounds.^[1]

The following table summarizes the key physical and chemical properties of **2-Bromo-6-ethoxypyridine**.

Property	Value	Reference
CAS Number	4645-11-8	[1]
Molecular Formula	C7H8BrNO	[1]
Molecular Weight	202.05 g/mol	
Appearance	Clear, colorless to yellow liquid or pale-yellow to off-white crystalline solid	[1]
Melting Point	32-36 °C	
Purity	≥ 97% (GC)	[1]

Synthesis and Reactivity

The synthesis of **2-Bromo-6-ethoxypyridine** can be achieved through the nucleophilic substitution of a suitable precursor, such as 2,6-dibromopyridine, with sodium ethoxide. The following experimental protocol is a representative example of this transformation, adapted from procedures for analogous 2-alkoxypyridines.

Experimental Protocol: Synthesis of 2-Bromo-6-ethoxypyridine

Materials:

- 2,6-Dibromopyridine
- Sodium ethoxide
- Anhydrous ethanol
- Toluene
- Water
- Ethyl acetate

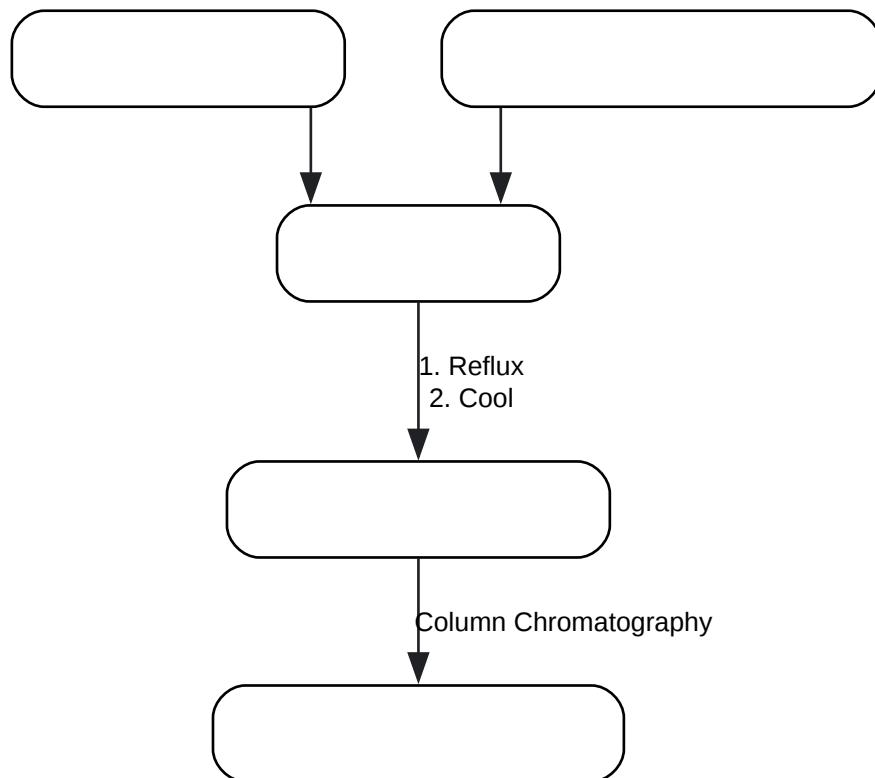
- Anhydrous sodium sulfate
- Round-bottom flask
- Condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and ethyl acetate for chromatography

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 2,6-dibromopyridine and anhydrous toluene.
- Add a solution of sodium ethoxide in anhydrous ethanol to the flask.
- Heat the reaction mixture to reflux with vigorous stirring.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Partition the reaction mixture between water and ethyl acetate.[\[2\]](#)
- Separate the organic layer, and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[\[2\]](#)

- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure **2-Bromo-6-ethoxypyridine**.

The logical workflow for the synthesis is depicted in the following diagram:



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Synthetic pathway for **2-Bromo-6-ethoxypyridine**.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of **2-Bromo-6-ethoxypyridine** is its use as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-ethoxypyridine

Materials:

- **2-Bromo-6-ethoxypyridine** (1.0 equiv)
- Arylboronic acid (1.2 - 1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%)
- Base (e.g., K_2CO_3 , 2-3 equiv)
- Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes, ethyl acetate)
- Round-bottom flask or Schlenk tube
- Condenser
- Magnetic stirrer and stir bar
- Inert gas supply (Argon or Nitrogen)

Procedure:

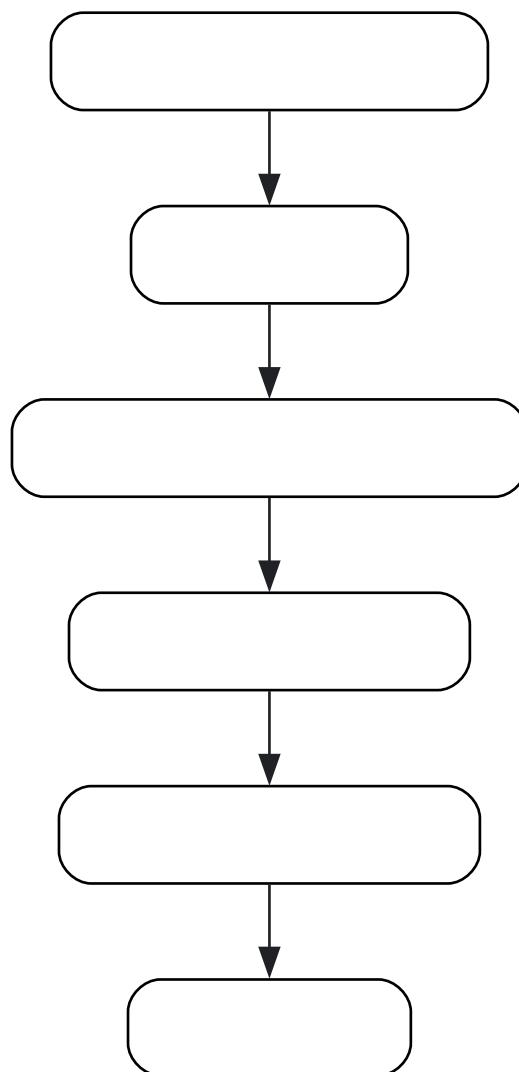
- To a dry round-bottom flask or Schlenk tube, add **2-Bromo-6-ethoxypyridine**, the arylboronic acid, the base, and the palladium catalyst.
- Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
- Add the degassed solvent mixture via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction progress by TLC or GC-MS.

- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings involving 2-bromopyridine derivatives.

Catalyst (mol%)	Ligand (mol%)	Base (Equiv.)	Solvent	Temperature (°C)	Time (h)	Yield (%)
Pd(OAc) ₂ (1-2)	PPh ₃ (2-4)	K ₂ CO ₃ (2)	Toluene/H ₂ O	100	12-24	Moderate to Good
Pd(PPh ₃) ₄ (2-5)	-	Na ₂ CO ₃ (2)	DME/H ₂ O	80-90	12	Good to Excellent

The general workflow for a Suzuki-Miyaura coupling reaction is illustrated below:

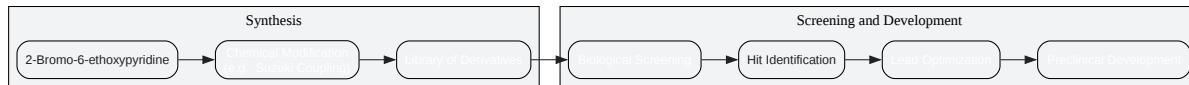


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A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Role in Drug Discovery and Development

2-Bromo-6-ethoxypyridine serves as a crucial starting material in the synthesis of novel compounds for drug discovery. Its derivatives have been investigated for a range of biological activities, including as anti-inflammatory and anti-cancer agents.^[1] The logical workflow for utilizing this compound in a drug discovery program is outlined below.



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Drug discovery workflow utilizing **2-Bromo-6-ethoxypyridine**.

This workflow begins with the chemical modification of **2-Bromo-6-ethoxypyridine** to generate a library of diverse derivatives. These compounds are then subjected to biological screening to identify "hits" with desired activities. Promising hits undergo lead optimization to improve their pharmacological properties, followed by preclinical development.

Safety and Handling

2-Bromo-6-ethoxypyridine should be handled with care in a well-ventilated area or under a chemical fume hood. It is known to cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

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References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
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